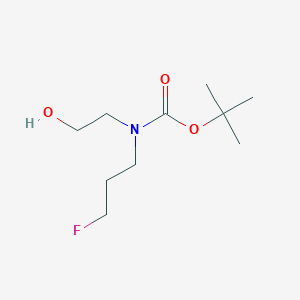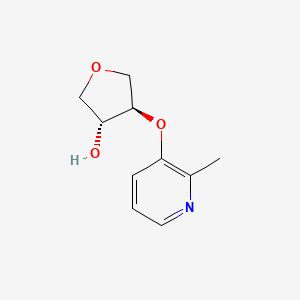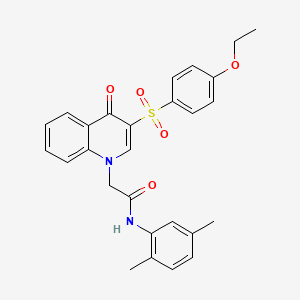
Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C10H20FNO3 . It has a molecular weight of 221.27 and appears as a colorless liquid .
Molecular Structure Analysis
The molecular structure of Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate can be represented by the SMILES notation: CC©©OC(=O)N(CCO)CCCF . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate is a colorless liquid . It has a molecular weight of 221.27 and a molecular formula of C10H20FNO3 . It should be stored at 0-8 °C .Aplicaciones Científicas De Investigación
Anionic Polymerization
In polymer science, “Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate” can be used in anionic polymerization . For instance, it has been used in the synthesis of low-molecular-weight poly (BocAz) chains .
Synthesis of Polyethyleneimine
The compound can be used in the synthesis of linear polyethyleneimine . Polyethyleneimine is a polymer with a high amine density that is widely studied for a wide range of applications, including non-viral gene transfection, metal chelation, and CO2 capture .
Synthesis of Natural Products
“Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate” can be used as an intermediate in the synthesis of natural products . For example, it has been used in the synthesis of the natural product jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines .
Propiedades
IUPAC Name |
tert-butyl N-(3-fluoropropyl)-N-(2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO3/c1-10(2,3)15-9(14)12(7-8-13)6-4-5-11/h13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMNBDWHTXDLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCF)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2691965.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2691967.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691969.png)


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2691973.png)

![4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2691979.png)
![3-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2691980.png)
![2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide](/img/structure/B2691982.png)
![1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2691985.png)

![N-(3-((3-ethoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2691987.png)
![7-(3-chloro-4-methoxyphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2691988.png)